- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

97421-21-1 structure
Nombre del producto:1-Isopropyl-4-nitro-1H-pyrazole
Número CAS:97421-21-1
MF:C6H9N3O2
Megavatios:155.154560804367
MDL:MFCD10001542
CID:1038349
PubChem ID:13469824
1-Isopropyl-4-nitro-1H-pyrazole Propiedades químicas y físicas
Nombre e identificación
-
- 1-Isopropyl-4-nitro-1H-pyrazole
- 4-nitro-1-propan-2-ylpyrazole
- 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
- 4-nitro-1-(propan-2-yl)-1H-pyrazole
- 1-(methylethyl)-4-nitropyrazole
- 1-isopropyl-4-nitro-1 H-pyrazole
- SBB026429
- STK353357
- KM3443
- ST45134935
- V9887
- 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)
- 1-Isopropyl-4-nitropyrazole
- EN300-232002
- MFCD10001542
- SY060247
- AKOS015922473
- DTXSID90541639
- SCHEMBL574383
- AKOS005168799
- DB-363689
- 97421-21-1
- 1-isopropyl-4-nitro-pyrazole
- CS-0124104
- AS-30092
- XDA42121
- CBSSFOTWGVIHFX-UHFFFAOYSA-N
- AB91867
-
- MDL: MFCD10001542
- Renchi: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
- Clave inchi: CBSSFOTWGVIHFX-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1=CN(C(C)C)N=C1)=O
Atributos calculados
- Calidad precisa: 155.06900
- Masa isotópica única: 155.069476538g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 154
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.8
- Superficie del Polo topológico: 63.6
Propiedades experimentales
- Punto de ebullición: 248.8±13.0℃ at 760 mmHg
- PSA: 63.64000
- Logp: 1.89540
1-Isopropyl-4-nitro-1H-pyrazole Información de Seguridad
1-Isopropyl-4-nitro-1H-pyrazole Datos Aduaneros
- Código HS:2933199090
- Datos Aduaneros:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Isopropyl-4-nitro-1H-pyrazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-250mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 98% | 250mg |
¥57.00 | 2024-04-23 | |
Chemenu | CM188210-10g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95+% | 10g |
$352 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-10g |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 98% | 10g |
¥1100.00 | 2024-04-23 | |
eNovation Chemicals LLC | D767569-25g |
1H-Pyrazole, 1-(1-methylethyl)-4-nitro- |
97421-21-1 | 95% | 25g |
$275 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-100mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 98% | 100mg |
¥60 | 2023-04-12 | |
Enamine | EN300-232002-2.5g |
4-nitro-1-(propan-2-yl)-1H-pyrazole |
97421-21-1 | 95% | 2.5g |
$198.0 | 2024-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-25g |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 25g |
¥3610.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-2g |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 2g |
¥920.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-100mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 100mg |
¥220.0 | 2022-04-27 | |
Apollo Scientific | OR962808-5g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 98% | 5g |
£183.00 | 2025-02-21 |
1-Isopropyl-4-nitro-1H-pyrazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 30 min, 50 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
Referencia
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, rt → 60 °C
Referencia
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
Referencia
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referencia
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referencia
- Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 min, rt; 16 h, rt
Referencia
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 3 h, 40 °C
Referencia
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
Referencia
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 0 °C
Referencia
- Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 50 °C
Referencia
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell LinesJournal of Medicinal Chemistry, 2018, 61(1), 140-157,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 25 °C
1.2 12 h, 25 °C
1.2 12 h, 25 °C
Referencia
- Bicyclic lactams as RIP1 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, cooled
1.2 3 h, reflux
1.2 3 h, reflux
Referencia
- Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,
1-Isopropyl-4-nitro-1H-pyrazole Raw materials
1-Isopropyl-4-nitro-1H-pyrazole Preparation Products
1-Isopropyl-4-nitro-1H-pyrazole Literatura relevante
-
Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Orgánico; grupo piridilo; grupos; y; sus; derivados; como; catalizadores; para; la síntesis; de; moléculas orgánicas; en; medios acuosos. Compuestos orgánicos tipo alilo 1,3-dipolares compuestos C-nitro
- Disolventes y químicos orgánicos Compuestos Orgánicos Orgánico; grupo piridilo; grupos; y; sus; derivados; como; catalizadores; para; la síntesis; de; moléculas orgánicas; en; medios acuosos. Compuestos orgánicos tipo alilo 1,3-dipolares Compuestos nitroorgánicos compuestos C-nitro
97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole) Productos relacionados
- 851865-61-7(2-{(4-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2248401-12-7(Ethyl 3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate)
- 896678-46-9(2-ethoxy-N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)pyridine-3-carboxamide)
- 1251101-02-6(1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine)
- 83-72-7(Lawsone)
- 1259478-82-4(2-Amino-5-methyl-4-(2,4,5-trichlorophenyl)pyridine)
- 2034564-12-8(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide)
- 1001811-55-7([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetate)
- 1805625-93-7(Ethyl 4-chloro-3-hydroxypicolinate)
- 5650-52-2(4,5-dihydrocyclopenta[b]thiophen-6-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole

Pureza:99%
Cantidad:25g
Precio ($):384.0